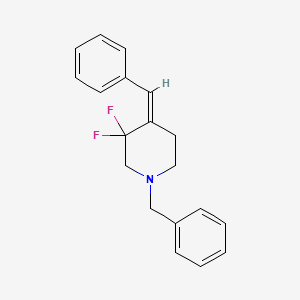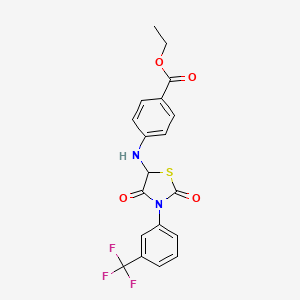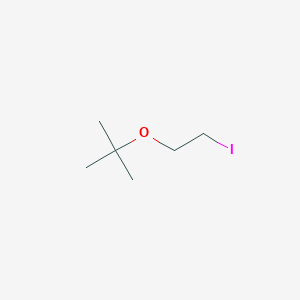
2-(2-Iodoethoxy)-2-methylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Iodoethoxy)-2-methylpropane is an organic compound characterized by the presence of an iodine atom attached to an ethoxy group, which is further connected to a methylpropane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Iodoethoxy)-2-methylpropane typically involves the reaction of 2-methylpropane-2-ol with iodoethane in the presence of a strong base such as sodium hydride. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-methylpropane-2-ol is replaced by the iodoethoxy group. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Iodoethoxy)-2-methylpropane undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form alkanes or alcohols.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like sodium hydroxide, potassium cyanide, or ammonia in polar aprotic solvents.
Oxidation Reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution Reactions: Products include 2-(2-hydroxyethoxy)-2-methylpropane, 2-(2-cyanoethoxy)-2-methylpropane, and 2-(2-aminoethoxy)-2-methylpropane.
Oxidation Reactions: Products include 2-(2-oxoethoxy)-2-methylpropane and 2-(2-carboxyethoxy)-2-methylpropane.
Reduction Reactions: Products include 2-(2-ethoxy)-2-methylpropane and 2-(2-ethanol)-2-methylpropane.
Scientific Research Applications
2-(2-Iodoethoxy)-2-methylpropane has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of biochemical pathways and as a precursor for radiolabeled compounds in imaging studies.
Medicine: Investigated for its potential use in drug development and as a radiopharmaceutical for diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Iodoethoxy)-2-methylpropane involves its interaction with specific molecular targets, depending on the context of its use. In biochemical applications, the compound may act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and metabolic pathways. In radiopharmaceutical applications, the iodine atom can be used for imaging purposes, allowing the visualization of biological processes in vivo.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(2-iodoethoxy)ethane: Similar in structure but contains two iodoethoxy groups attached to an ethane backbone.
2-(2-Bromoethoxy)-2-methylpropane: Similar in structure but contains a bromine atom instead of iodine.
2-(2-Chloroethoxy)-2-methylpropane: Similar in structure but contains a chlorine atom instead of iodine.
Uniqueness
2-(2-Iodoethoxy)-2-methylpropane is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential for use in radiolabeling applications. The iodine atom’s larger size and higher atomic number compared to bromine and chlorine make it particularly useful in imaging and diagnostic applications.
Properties
IUPAC Name |
2-(2-iodoethoxy)-2-methylpropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13IO/c1-6(2,3)8-5-4-7/h4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMGRFIVRJOFCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-({1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl}methyl)prop-2-enamide](/img/structure/B2512703.png)
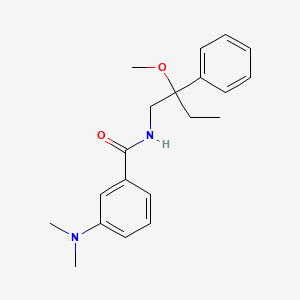
![N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide](/img/structure/B2512707.png)
![2-Methyl-3-{[(pyridin-4-yl)methyl]carbamoyl}naphtho[1,2-b]furan-5-yl acetate](/img/structure/B2512708.png)
![1-[2,4-Bis(difluoromethoxy)phenyl]ethan-1-one](/img/structure/B2512709.png)
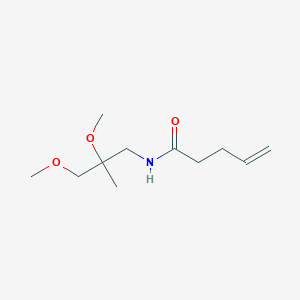
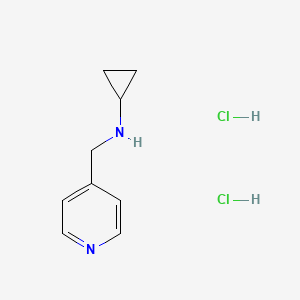
![2-(1-chloroethyl)-5-(furan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2512712.png)
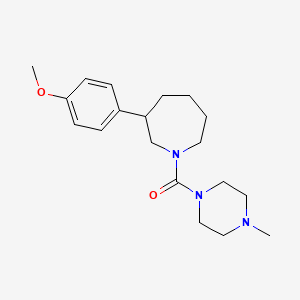
![2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2512717.png)
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2512718.png)
